![molecular formula C12H11ClO B12885089 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 112255-25-1](/img/structure/B12885089.png)
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11ClO It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the 8th position and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones under the relay catalysis of Pd(PPh3)4 and DBU . This method provides moderate to good yields with excellent diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the compound is produced efficiently and with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Applications De Recherche Scientifique
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan: Similar in structure but with a methoxy group instead of a chlorine atom.
8-Bromo-1,2,3,4-tetrahydrodibenzo[b,d]furan: Contains a bromine atom instead of chlorine.
Uniqueness
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where chlorine’s presence is advantageous.
Propriétés
Numéro CAS |
112255-25-1 |
|---|---|
Formule moléculaire |
C12H11ClO |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
8-chloro-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C12H11ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4H2 |
Clé InChI |
MAYYKCHTQHSBMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-1,2,3,4-tetrahydro-6-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-7-methoxyisoquinoline](/img/structure/B12885019.png)
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
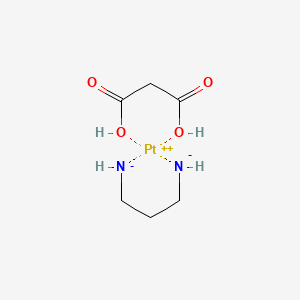
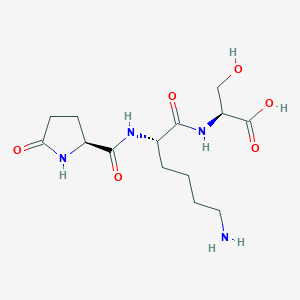
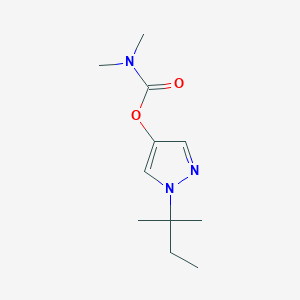

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
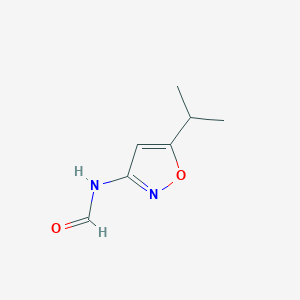
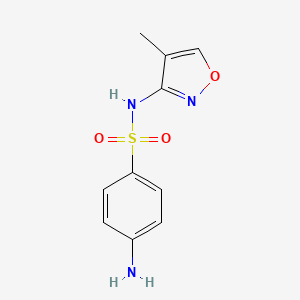
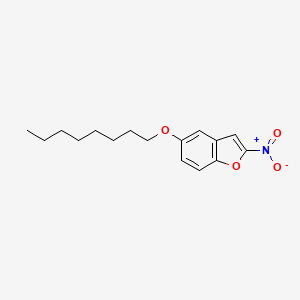
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
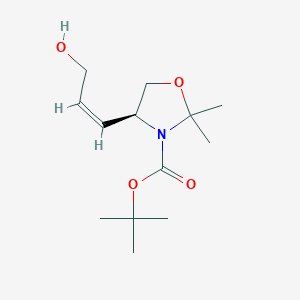
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
